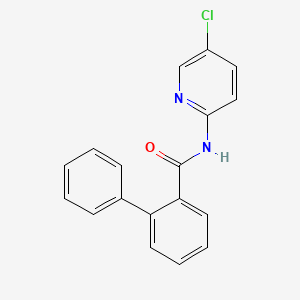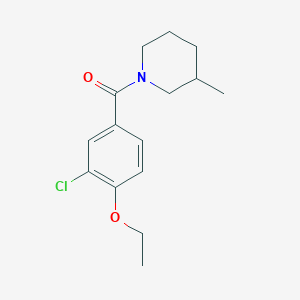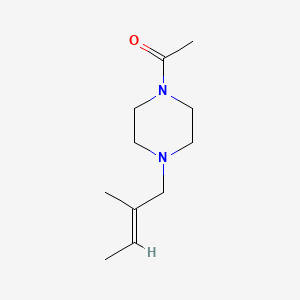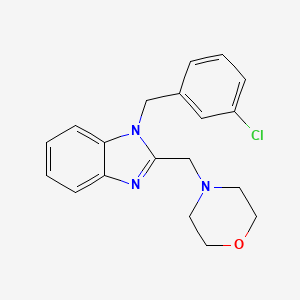
3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FABAC and is a member of the benzimidazole family.
Wirkmechanismus
The mechanism of action of FABAC is not fully understood. However, studies have suggested that FABAC works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. FABAC has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
FABAC has been found to have several biochemical and physiological effects. Studies have shown that FABAC can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FABAC has also been found to have antifungal and antibacterial properties. In addition, FABAC has been found to have a low toxicity profile in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FABAC in lab experiments is its low toxicity profile. This makes it an ideal candidate for in vitro studies. However, one of the limitations of using FABAC is its limited solubility in water. This can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on FABAC. One of the most promising areas of research is in the development of FABAC-based anticancer drugs. Studies have shown that FABAC has potent anticancer properties and can inhibit the growth of cancer cells in vitro. Further research is needed to determine the efficacy of FABAC in vivo. Another area of future research is in the development of FABAC-based antifungal and antibacterial drugs. Studies have shown that FABAC has potential in these areas, and further research is needed to determine its efficacy. Finally, future research could focus on improving the solubility of FABAC in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has potential applications in various fields of scientific research. The synthesis of FABAC involves the reaction of 5-methoxy-1H-benzimidazole-2-carbaldehyde with 4-fluorobenzyl cyanide in the presence of a base. FABAC has been found to have anticancer, antifungal, and antibacterial properties. The mechanism of action of FABAC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. FABAC has a low toxicity profile in vitro and has several advantages and limitations for lab experiments. Future research could focus on the development of FABAC-based drugs for cancer, antifungal, and antibacterial treatments, as well as improving its solubility in water.
Synthesemethoden
The synthesis of FABAC involves the reaction of 5-methoxy-1H-benzimidazole-2-carbaldehyde with 4-fluorobenzyl cyanide in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, followed by a nucleophilic substitution reaction to form the final product.
Wissenschaftliche Forschungsanwendungen
FABAC has been found to have potential applications in various fields of scientific research. One of the most promising applications of FABAC is in the field of cancer research. Studies have shown that FABAC has anticancer properties and can inhibit the growth of cancer cells in vitro. FABAC has also been found to have antifungal and antibacterial properties.
Eigenschaften
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c1-22-14-6-7-15-16(9-14)21-17(20-15)12(10-19)8-11-2-4-13(18)5-3-11/h2-9H,1H3,(H,20,21)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPAPRYFKGKAY-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-fluorophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)

![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)
![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)


![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5294686.png)
![3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole](/img/structure/B5294687.png)


![N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)
![6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5294720.png)